1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine
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Overview
Description
1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine is an organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoroethanamine group at the 4-position
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include pyridine N-oxides, reduced amines, and substituted derivatives.
Scientific Research Applications
1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen and elastin. By inhibiting LOXL2, this compound can potentially reduce fibrosis and other pathological conditions associated with excessive collagen deposition .
Comparison with Similar Compounds
1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine can be compared with other similar compounds, such as:
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: This compound shares the chloropyridine moiety but differs in its overall structure and pharmacological properties.
(2-Chloropyridin-4-yl)methanamine: This compound is structurally similar but lacks the trifluoroethanamine group, resulting in different chemical and biological activities.
The uniqueness of this compound lies in its trifluoroethanamine group, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C7H6ClF3N2 |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI Key |
UKFBIPTYPLUXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
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